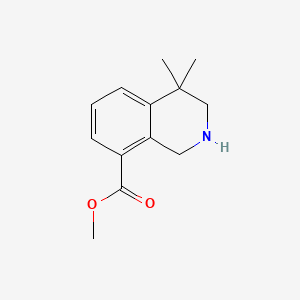

Methyl-4,4-dimethyl-1,2,3,4-tetrahydroisochinolin-8-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with a methyl ester group at the 8th position and two methyl groups at the 4th position. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Wissenschaftliche Forschungsanwendungen

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Wirkmechanismus

Target of Action

It’s structurally similar compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline, has been reported to have neuroprotective activity .

Mode of Action

It’s structurally similar compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline, has been shown to prevent the neurotoxic effect of 1-methyl-4-phenylpyridinium ion (mpp (+)) and other endogenous neurotoxins .

Biochemical Pathways

It’s structurally similar compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline, has been reported to antagonize the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound shares the tetrahydroisoquinoline core but lacks the ester group at the 8th position.

6,7,8-Trimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: This compound has additional methoxy groups, which can affect its chemical properties and biological activities.

Uniqueness

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ester group at the 8th position and the two methyl groups at the 4th position make it a valuable compound for various research applications.

Biologische Aktivität

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate (MDTHIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

1. Synthesis

MDTHIQ can be synthesized through various methods, including the Petasis reaction and other synthetic pathways that utilize chiral aminoacetaldehyde acetals. The synthesis often involves the formation of the tetrahydroisoquinoline scaffold, which is critical for its biological activity. The following table summarizes key synthetic routes:

| Synthetic Method | Yield | Key Steps |

|---|---|---|

| Petasis Reaction | ~67% | Involves chiral aminoacetaldehyde acetal with boronic acids and glyoxylic acid. |

| Chemoenzymatic Resolution | High yield | Utilizes racemic ethyl esters for enantiomer separation. |

| Cyclization | Varies | Hydrogenation and oxidation steps to modify the core structure. |

2. Biological Activity

MDTHIQ exhibits a range of biological activities, including:

- Antitumor Activity : Studies have shown that tetrahydroisoquinoline derivatives can inhibit tumor growth in various cancer models. For example, compounds related to MDTHIQ have demonstrated effective inhibition against specific cancer cell lines with IC50 values in the nanomolar range .

- Neuroprotective Effects : Research indicates that MDTHIQ analogs may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's .

- Antimicrobial Properties : The compound has shown activity against various pathogens, making it a candidate for developing new antimicrobial agents .

3. Structure-Activity Relationship (SAR)

Understanding the SAR of MDTHIQ is crucial for optimizing its biological activity. Key findings include:

- Substituent Effects : The presence of methyl groups at specific positions on the isoquinoline ring enhances biological activity by improving binding affinity to target proteins .

- Chirality : Enantiomers of MDTHIQ exhibit different biological profiles; thus, stereochemistry plays a significant role in its pharmacological effects .

4. Case Studies

Several studies have focused on the biological efficacy of MDTHIQ and its derivatives:

- Antitumor Efficacy : A study evaluated the effect of MDTHIQ on HCT116 colon cancer cells, revealing significant inhibition of cell proliferation with an IC50 value of approximately 0.64 μM .

- Neuroprotective Mechanisms : In vitro studies demonstrated that MDTHIQ could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential as a neuroprotective agent .

5. Conclusion

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate represents a promising scaffold in drug discovery due to its diverse biological activities and potential therapeutic applications. Ongoing research into its synthesis and biological mechanisms will likely yield novel therapeutic agents for cancer and neurodegenerative diseases.

Eigenschaften

IUPAC Name |

methyl 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-8-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-13(2)8-14-7-10-9(12(15)16-3)5-4-6-11(10)13/h4-6,14H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABAKCQGVRNKARJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C(C=CC=C21)C(=O)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745265 |

Source

|

| Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203683-50-4 |

Source

|

| Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.